Ethyl 2,5-dimethoxybenzoylformate
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Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2,5-dimethoxybenzoylformate involves several steps. The reaction conditions include the use of aluminum (III) chloride in dichloromethane at 0 - 20°C for 2 hours . The yield of the reaction is around 44% .Molecular Structure Analysis
The molecular formula of this compound is C12H14O5 . The molecular weight is 238.24 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C12H14O5 and a molecular weight of 238.24 . Further details about its physical and chemical properties are not available in the sources.Scientific Research Applications
Synthesis and Pharmaceutical Application
Ethyl 2,5-dimethoxybenzoylformate, as a derivative of dimethoxybenzaldehyde, plays a crucial role in the synthesis of various compounds. A notable example is its use in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for the treatment of hyperproliferative and inflammatory disorders and cancer. This synthesis involves multiple steps, starting from commercially available compounds and leading to a product with high purity, highlighting the importance of this compound in pharmaceutical manufacturing (Kucerovy et al., 1997).
Role in Antimicrobial Activity
The compound also finds application in the field of antimicrobial research. For instance, derivatives like ethyl 3,5-dimethoxy-2-propionylbenzoate have been isolated from marine-derived fungi and shown to exhibit inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus. Such findings underscore the potential of this compound derivatives in developing new antimicrobial agents (Wang et al., 2017).
Chemical Transformations and Applications
Chemical transformations involving this compound derivatives are integral to the synthesis of various compounds. For instance, the ring expansion and cyclization of certain derivatives have been studied, leading to new carboxylates and carboxanilides with potential application in various fields, including medicinal chemistry (Khalaj & Adibpour, 2008).
Fluorescent Probes for Carbon Dioxide Monitoring
Furthermore, this compound derivatives have been utilized in the development of fluorescent probes for detecting low levels of carbon dioxide. This application is particularly relevant in medical and biological settings, offering a novel method for real-time and quantitative detection of CO2 (Wang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-7-8(15-2)5-6-10(9)16-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXDELRBPYIPAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641288 |
Source
|
Record name | Ethyl (2,5-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911047-42-2 |
Source
|
Record name | Ethyl (2,5-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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